molecular formula C7H7NO B14608752 3-(Iminomethyl)phenol CAS No. 61022-59-1

3-(Iminomethyl)phenol

Cat. No.: B14608752
CAS No.: 61022-59-1
M. Wt: 121.14 g/mol
InChI Key: YCECWUPPOJLTFI-UHFFFAOYSA-N
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Description

3-(Iminomethyl)phenol is a Schiff base compound characterized by a phenol ring substituted with an iminomethyl (-CH=N-) group at the third position. Schiff bases, derived from the condensation of primary amines and carbonyl compounds, are widely studied for their structural versatility and applications in coordination chemistry, catalysis, and materials science .

Properties

IUPAC Name

3-methanimidoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-6-2-1-3-7(9)4-6/h1-5,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECWUPPOJLTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733558
Record name 3-(Iminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61022-59-1
Record name 3-(Iminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Iminomethyl)phenol can be synthesized through several methods. One common approach involves the reaction of m-phenylenediamine with 2-hydroxybenzaldehyde in a 1:1 molar ratio. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 3-(Iminomethyl)phenol involves its ability to act as a nucleophile and an oxidizing agent . The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • C=N Bond Length: The C=N bond in iminomethylphenol derivatives ranges from 1.266 to 1.295 Å, consistent with typical Schiff base tautomers . Electron-withdrawing substituents (e.g., Cl, CF₃) slightly shorten this bond due to increased conjugation .
  • Planarity: Dihedral angles between the phenol and aryl rings vary (3.33°–47.62°), influenced by intramolecular hydrogen bonds and steric effects .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns are critical for stabilizing crystal structures:

  • Intramolecular O–H···N Bonds: Found in all analogs, forming S(6) motifs that stabilize the enol-imine tautomer .
  • Intermolecular Interactions :
    • R₂²(6) Rings : Observed in 4-chloro derivatives, where O–H···N bonds link molecules into dimers .
    • π-π Stacking : Weak interactions (centroid distances ~3.8 Å) further stabilize crystal lattices .

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents enhance the electrophilicity of the imine nitrogen, favoring metal coordination .

Coordination Chemistry

Schiff bases like 3-(Iminomethyl)phenol derivatives form stable complexes with transition metals (e.g., V, Cu). For example:

  • Vanadium(III) complexes with iminomethylphenol ligands exhibit pH-dependent absorbance maxima (optimal at pH 10.0) and are used in speciation studies .
  • Copper(II) complexes show distorted square-planar geometries, influenced by ligand substituents .

Computational Insights

Density Functional Theory (DFT) studies validate experimental bond lengths and tautomeric preferences. For instance, simulated UV-vis spectra of azo-Schiff bases match experimental data, confirming the dominance of the enol-imine form .

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